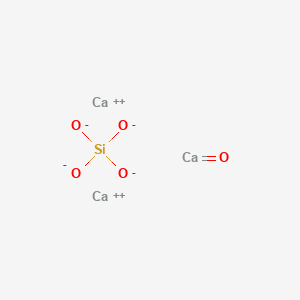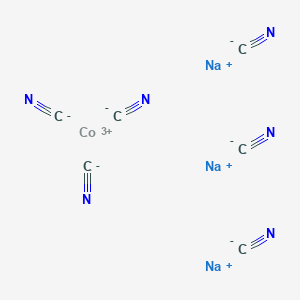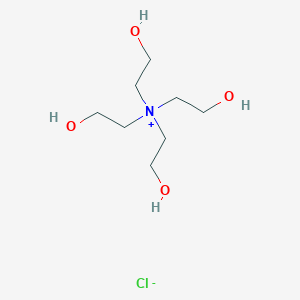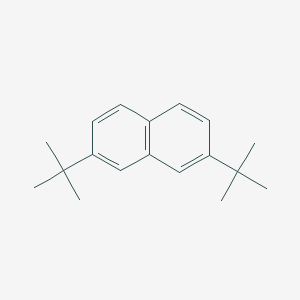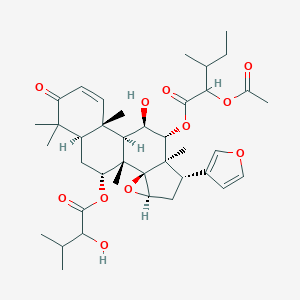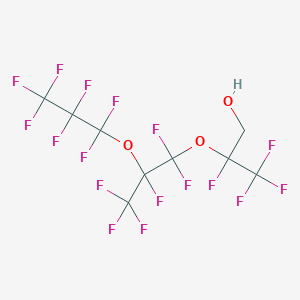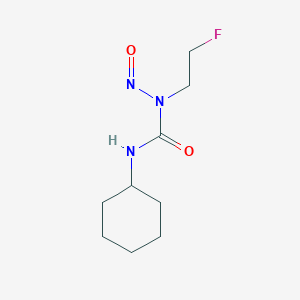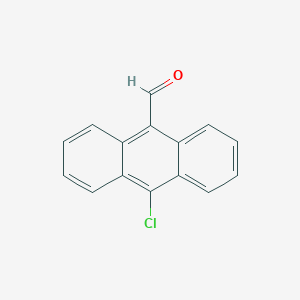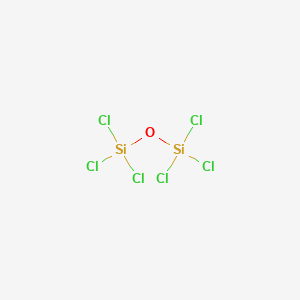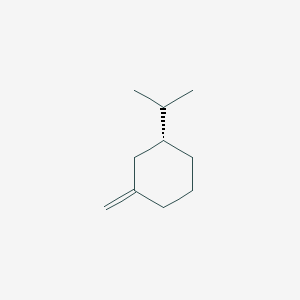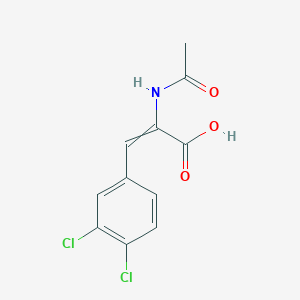
2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid
描述
2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid, also known as DAAO inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a potent inhibitor of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. The inhibition of DAAO has been shown to have a positive impact on various neurological and psychiatric disorders, making it a promising candidate for drug development.
作用机制
2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors work by blocking the activity of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. This leads to an increase in the levels of D-serine, an endogenous co-agonist of the NMDA receptor. This, in turn, enhances NMDA receptor-mediated neurotransmission, which has been shown to have a positive impact on various neurological and psychiatric disorders.
生化和生理效应
The biochemical and physiological effects of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors have been extensively studied in animal models and human clinical trials. Studies have shown that inhibition of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid can lead to increased levels of D-serine, which enhances NMDA receptor-mediated neurotransmission. This has been shown to have a positive impact on various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.
实验室实验的优点和局限性
The advantages of using 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors in lab experiments include their high potency and specificity for 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid, making them suitable for studying the role of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid in various biological processes. However, there are also limitations to using 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors, including their potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research on 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors. One area of focus is the development of more potent and selective 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors with fewer off-target effects. Another area of focus is the development of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors in various neurological and psychiatric disorders.
科学研究应用
The potential therapeutic applications of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors have been extensively researched in recent years. Studies have shown that inhibition of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid can lead to increased levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This can have a positive impact on various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.
属性
CAS 编号 |
14091-10-2 |
|---|---|
产品名称 |
2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid |
分子式 |
C11H9Cl2NO3 |
分子量 |
274.1 g/mol |
IUPAC 名称 |
2-acetamido-3-(3,4-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15)(H,16,17) |
InChI 键 |
HSYXRTFLJZJGAM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
规范 SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
同义词 |
2-ACETYLAMINO-3-(3,4-DICHLOROPHENYL)ACRYLIC ACID |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

